N-Ethyl-2-isopropylcycloheptanecarboxamide
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Overview
Description
N-Ethyl-2-isopropylcycloheptanecarboxamide is an organic compound with the molecular formula C13H25NO It is a cycloheptanecarboxamide derivative, characterized by the presence of an ethyl group and an isopropyl group attached to the cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-isopropylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with ethylamine and isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include the precise control of reaction parameters such as temperature, pressure, and reaction time, as well as the use of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-isopropylcycloheptanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cycloheptanone or cycloheptanecarboxylic acid derivatives.
Reduction: Formation of N-ethyl-2-isopropylcycloheptanamine.
Substitution: Formation of various substituted cycloheptanecarboxamides.
Scientific Research Applications
N-Ethyl-2-isopropylcycloheptanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-Ethyl-2-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-isopropylcyclohexanecarboxamide: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
N-Ethyl-2-isopropylcyclopentanecarboxamide: A compound with a cyclopentane ring.
N-Ethyl-2-isopropylcyclooctanecarboxamide: A compound with a cyclooctane ring.
Uniqueness
N-Ethyl-2-isopropylcycloheptanecarboxamide is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- or eight-membered ring analogs
Properties
CAS No. |
56471-43-3 |
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Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-ethyl-2-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-4-14-13(15)12-9-7-5-6-8-11(12)10(2)3/h10-12H,4-9H2,1-3H3,(H,14,15) |
InChI Key |
GFWOMJATTSHQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCCCC1C(C)C |
Origin of Product |
United States |
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